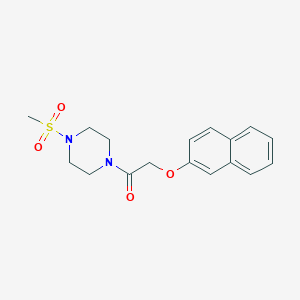
1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. Specifically, this compound has been shown to bind to and activate serotonin receptors, which can lead to an increase in serotonin release and subsequent activation of downstream signaling pathways. Additionally, this compound has been shown to inhibit the reuptake of dopamine, which can lead to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
Research has shown that this compound has a variety of biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and motivation. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it a potential treatment for diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its ability to modulate neurotransmitter activity in the brain. This makes it a useful compound for studying the effects of neurotransmitters on behavior and cognition. However, one limitation of using this compound is its potential toxicity and side effects, which could make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of research could be focused on understanding the mechanism of action of this compound in more detail, which could lead to the development of more targeted and effective therapies. Additionally, research could be focused on exploring the anti-inflammatory properties of this compound, which could lead to the development of new treatments for inflammatory diseases. Finally, research could be focused on exploring the potential side effects and toxicity of this compound, which could help to ensure its safety for use in therapeutic applications.
Méthodes De Synthèse
1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized through a variety of methods, including the reaction of 1-(2,3,4-trimethoxybenzyl)piperazine with phenylacetyl chloride in the presence of a base. Another method involves the reaction of 1-(2,3,4-trimethoxybenzyl)piperazine with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). These methods have been optimized for high yields and purity.
Applications De Recherche Scientifique
1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications, including its effects on the central nervous system and its anti-inflammatory properties. Research has shown that this compound has the ability to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and reward pathways. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it a potential treatment for diseases such as arthritis.
Propriétés
Formule moléculaire |
C22H28N2O4 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-phenyl-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-10-9-18(21(27-2)22(19)28-3)16-23-11-13-24(14-12-23)20(25)15-17-7-5-4-6-8-17/h4-10H,11-16H2,1-3H3 |
Clé InChI |
QBNFMENWTTUJHO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)

![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)


![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
